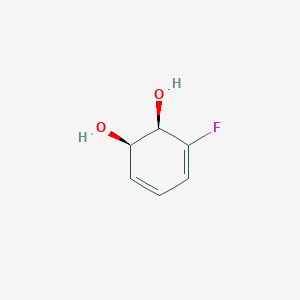
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of pentenoic acid and contains an ester functional group. This compound is known for its unique structure, which includes a phenyl group, a keto group, and an ester group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between ethyl acetoacetate and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-5-oxo-5-phenylpentanoic acid.
Reduction: Formation of ethyl 3-methyl-5-hydroxy-5-phenylpentanoate.
Substitution: Formation of brominated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in nucleophilic and electrophilic reactions, respectively. The phenyl group can undergo aromatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methyl-5-oxo-5-phenylpentanoate
- Methyl 3-methyl-5-oxo-5-phenylpentanoate
- Ethyl 3-oxo-5-phenylpentanoate
Uniqueness
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is unique due to the presence of both an α,β-unsaturated ester and a phenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance.
Properties
CAS No. |
82343-51-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
NYYZQVCVQFHONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
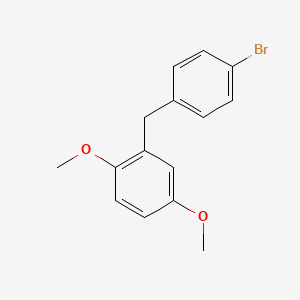


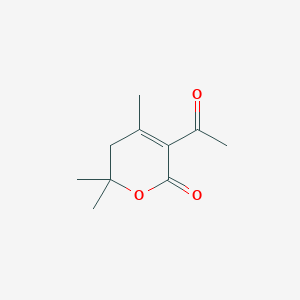
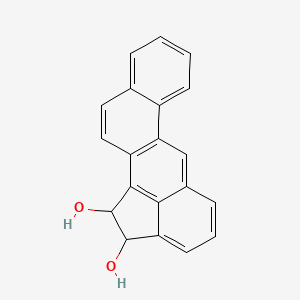
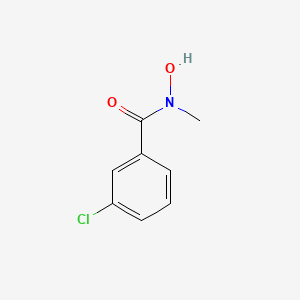


![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
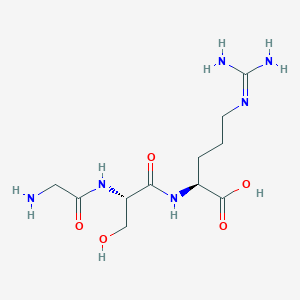
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
